![molecular formula C9H19N B2752625 1-cyclohexyl-N-methylethanamine CAS No. 15908-02-8](/img/structure/B2752625.png)
1-cyclohexyl-N-methylethanamine
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Overview
Description
1-cyclohexyl-N-methylethanamine is a chemical compound with the CAS Number: 15908-02-8 . It has a molecular weight of 141.26 and its IUPAC name is 1-cyclohexyl-N-methylethanamine .
Molecular Structure Analysis
The InChI code for 1-cyclohexyl-N-methylethanamine is 1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 . This compound contains a total of 26 bond(s). There are 9 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s) and 1 secondary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
1-cyclohexyl-N-methylethanamine has a density of 0.8±0.1 g/cm3, a boiling point of 175.4±8.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It also has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 167.4±3.0 cm3 .Scientific Research Applications
Organic Building Blocks
“1-cyclohexyl-N-methylethanamine” is used as an organic building block in the field of chemistry . Organic building blocks are often used in the synthesis of complex organic compounds.
Sigma-2 Receptor Agonist Derivatives
Derivatives of “1-cyclohexyl-N-methylethanamine”, such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been studied for their potential as sigma-2 receptor agonists . Sigma-2 receptors are overexpressed in several tumors, making them promising targets for cancer treatment .
Cancer Research
Sigma-2 receptor agonist derivatives of “1-cyclohexyl-N-methylethanamine” have been shown to induce cell death in pancreatic cancer cells via mitochondrial superoxide production and caspase activation . This suggests a potential application in the development of targeted treatments for pancreatic cancer .
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJRHWDZXQWZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-methylethanamine |
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